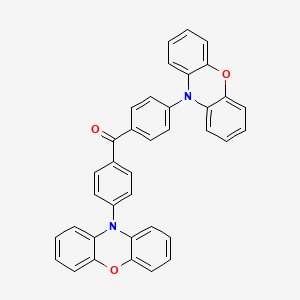![molecular formula C22H29N3O6S2 B14139757 N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide CAS No. 757229-25-7](/img/structure/B14139757.png)
N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenoxy group, a morpholinylsulfonyl group, and a thiophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:
Preparation of 5-methyl-2-propan-2-ylphenol: This can be achieved through the alkylation of phenol with isopropyl bromide in the presence of a base.
Formation of 5-methyl-2-propan-2-ylphenoxyacetic acid: This involves the reaction of 5-methyl-2-propan-2-ylphenol with chloroacetic acid under basic conditions.
Synthesis of 5-morpholin-4-ylsulfonylthiophene:
Coupling Reaction: The final step involves the coupling of 5-methyl-2-propan-2-ylphenoxyacetic acid with 5-morpholin-4-ylsulfonylthiophene in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetohydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenoxy and thiophenyl groups can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and acetyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N’-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-ethoxy-N-ethyl-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
- 2-chloro-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide
- N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]thiophene-2-carboxamide
Uniqueness
N’-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a morpholinylsulfonyl group and a thiophenyl group distinguishes it from other similar compounds, potentially offering unique therapeutic or industrial applications.
Propriétés
Numéro CAS |
757229-25-7 |
|---|---|
Formule moléculaire |
C22H29N3O6S2 |
Poids moléculaire |
495.6 g/mol |
Nom IUPAC |
N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide |
InChI |
InChI=1S/C22H29N3O6S2/c1-15(2)18-6-4-16(3)12-19(18)31-14-21(27)24-23-20(26)13-17-5-7-22(32-17)33(28,29)25-8-10-30-11-9-25/h4-7,12,15H,8-11,13-14H2,1-3H3,(H,23,26)(H,24,27) |
Clé InChI |
XTWWVRVKNYACRM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)CC2=CC=C(S2)S(=O)(=O)N3CCOCC3 |
Solubilité |
19.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


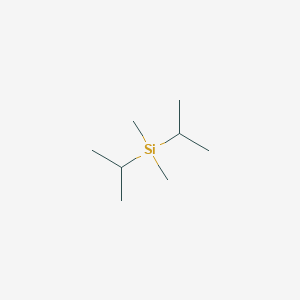
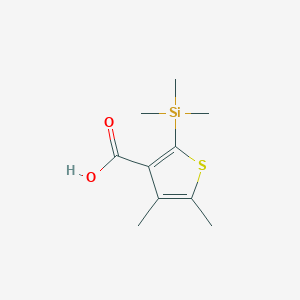
![10-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acridin-9(10H)-one](/img/structure/B14139680.png)
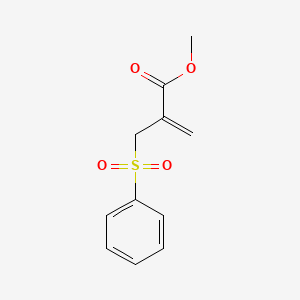
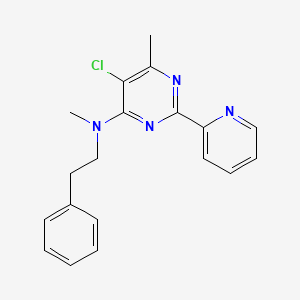
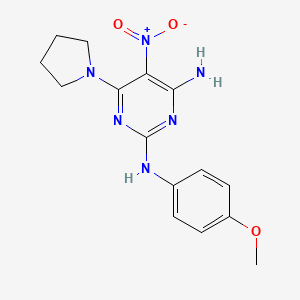
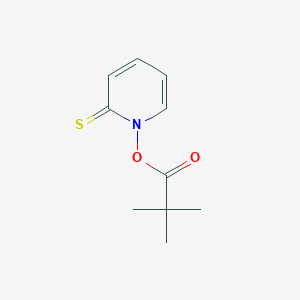

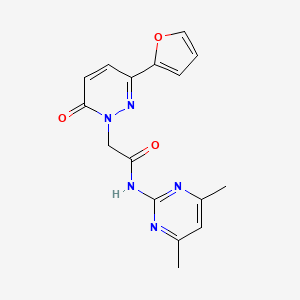
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B14139705.png)
![5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14139714.png)
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B14139729.png)
![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B14139735.png)
